1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic oxindole derivative characterized by a five-membered pyrrolidine ring fused to an indoline scaffold via a spiro carbon. Its synthesis often involves metal-free oxidative amination using catalytic systems like TBAI/H2O2, as described in .
Properties
IUPAC Name |
1'-benzylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-17-18(15-8-4-5-9-16(15)19-17)10-11-20(13-18)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMEVLEJZYDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by either a Lewis base or a Brønsted base. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired product with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. For instance, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ring Size : Expanding the spiro ring from pyrrolidine (5-membered) to piperidine (6-membered) or azepane (7-membered) reduces synthetic efficiency (e.g., 15% yield for azepane derivative) .
- Substituents : Fluorinated or sulfonylated benzyl groups (e.g., 1'-(3-fluorobenzyl) derivatives) enhance receptor binding but require additional synthetic steps .
Pharmacological Activity
5-HT6 Receptor Affinity
- 1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one : Serves as a scaffold for 5-HT6 ligands. Introduction of a phenylsulfonyl group improves affinity (submicromolar range) .
- 2′-Phenylspiro[indoline-3,3′-pyrrolidin]-2-one : A related analog with direct phenyl substitution shows comparable activity, highlighting the importance of aromatic interactions .
Antileishmanial and Anticancer Activity
- Spirooxindoles with Chalcone/Amino Acid Substituents: Derivatives like 24e (IC50 = 0.96 µM against Leishmania donovani) demonstrate that electron-withdrawing groups enhance antileishmanial potency .
- OD-6 (1-benzyl-4′-(4,6-diethoxypyrimidin-5-yl) derivative) : Exhibits anticancer activity, suggesting that heterocyclic additions to the benzyl group broaden therapeutic applications .
Physicochemical Properties
- Melting Points: Benzyl-substituted derivatives (e.g., this compound) generally exhibit higher melting points (140–142°C) compared to non-aromatic analogs, indicating greater crystallinity .
Structure-Activity Relationship (SAR) Insights
- Benzyl Group : Critical for receptor binding; fluorination or sulfonylation enhances affinity and metabolic stability .
- Spiro Ring Size : Five-membered pyrrolidine optimizes conformational rigidity for GPCR interactions, while larger rings (e.g., piperidine) may reduce activity .
- Electron-Deficient Substituents : Nitro or trifluoromethyl groups on the benzyl ring improve antileishmanial activity by enhancing electrophilic interactions .
Biological Activity
1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic compound belonging to the class of spirocyclic indolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- EGFR and VEGFR-2 Inhibition : The compound exhibits inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), disrupting critical signaling pathways involved in cell proliferation and angiogenesis.
- Cell Cycle Arrest and Apoptosis : In cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antiproliferative Activity : A study reported that this compound analogs showed significant antiproliferation against MCF7 and A431 cancer cell lines. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity of the compound to active sites of EGFR and VEGFR-2, supporting its role as a multi-target inhibitor. The binding energies were reported as follows:
- Neuroprotective Studies : Preliminary research highlighted the neuroprotective potential of spirocyclic indolines, suggesting that this compound may modulate neurodegenerative pathways through its bioactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
